molecular formula C22H25FN2O3 B2813885 2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide CAS No. 1234955-98-6

2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2813885
CAS RN: 1234955-98-6
M. Wt: 384.451
InChI Key: CZRGOFOKMUCMLR-UHFFFAOYSA-N
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Description

“2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide” is a chemical compound . It is related to a class of compounds that contain a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Molecular Structure Analysis

The molecular structure of this compound is C20H26N4O4 . The crystal structure is monoclinic, P 2 1 / a (no. 14), with dimensions a = 12.107 (3) Å, b = 7.8431 (19) Å, c = 21.794 (5) Å, β = 98.233 (5)°, V = 2048.1 (8) Å 3, Z = 4 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

DNA Minor Groove Binding

The synthetic dye Hoechst 33258 and its analogues are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These derivatives are utilized in plant cell biology for chromosome and nuclear staining, DNA content analysis, and chromosome analysis. Their uses extend to radioprotectors and topoisomerase inhibitors, showcasing their importance in drug design and DNA interaction studies U. Issar & R. Kakkar, 2013.

Nucleophilic Aromatic Substitution

The reaction of piperidine with nitrobenzene derivatives yields various piperidinobenzene products through nucleophilic aromatic substitution. This process, which does not undergo base or acid catalysis, highlights the role of piperidine derivatives in synthetic chemistry, offering insights into the reaction mechanisms and potential for generating novel compounds F. Pietra & D. Vitali, 1972.

Parabens in Aquatic Environments

The review on parabens, including ethyl paraben derivatives, discusses their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, parabens persist in surface water and sediments due to continuous environmental introduction. This study underscores the environmental impact of synthetic compounds and the need for further research on their stability and toxicity Camille Haman et al., 2015.

Dopamine D2 Receptor Ligands

Research on dopamine D2 receptor ligands for treating neuropsychiatric disorders highlights the importance of arylpiperazine derivatives. These compounds, including 2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide, play a crucial role in developing treatments for schizophrenia, Parkinson's disease, and anxiety. The review details the pharmacophore's critical areas for D2R affinity, offering a basis for developing novel therapeutics Radomír Jůza et al., 2022.

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands like 2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide derivatives are pivotal in Alzheimer's disease research. These compounds enable in vivo measurement of amyloid in the brain, contributing to early disease detection and the evaluation of anti-amyloid therapies A. Nordberg, 2007.

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions for similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions of research on this compound could involve further exploration of its potential as a Factor B inhibitor, given the role of Factor B in the formation of C3 and C5 convertase . This could have implications for treating a diverse array of complement mediated diseases .

properties

IUPAC Name

2-ethoxy-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-2-28-20-10-6-4-8-18(20)21(26)24-15-16-11-13-25(14-12-16)22(27)17-7-3-5-9-19(17)23/h3-10,16H,2,11-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRGOFOKMUCMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide

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